N-(4-bromo-2-fluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
Description
N-(4-bromo-2-fluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a thiourea derivative featuring a 4-bromo-2-fluorophenyl group and a 1,3-dimethylpyrazole moiety. Thioureas are versatile compounds with applications in medicinal chemistry (e.g., antimicrobial, kinase inhibition), materials science (e.g., metal coordination, redox activity), and supramolecular chemistry (e.g., hydrogen-bond-driven crystal packing) . The 1,3-dimethylpyrazole group contributes steric bulk and may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN4S/c1-7-11(6-18(2)17-7)16-12(19)15-10-4-3-8(13)5-9(10)14/h3-6H,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSQAMVUQILOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158478 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-N′-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005641-23-5 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-N′-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005641-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)-N′-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with 1,3-dimethyl-4-isothiocyanatopyrazole. The reaction is usually carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, fluorine, and pyrazole groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related thiourea derivatives:
Key Observations
However, the thiourea core may alter binding kinetics compared to quinazoline-based inhibitors. N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea () demonstrates that electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial activity. The target compound lacks such groups but compensates with halogenated aromaticity for hydrophobic interactions.
Hydrogen-Bonding and Crystal Packing :
- N-(2-chlorobenzoyl)-N’-(3-pyridyl)thiourea () forms supramolecular chains via N–H···N interactions. The target compound’s pyrazole moiety may enable similar intermolecular interactions, while the bromo/fluoro substituents could influence crystal packing through halogen bonding .
Electrochemical Properties: N-benzoyl-N’-(4’-cyanophenyl)thiourea () exhibits redox activity due to its cyano group. The target compound’s bromine atom may similarly affect electron transfer, as seen in cyclic voltammetry studies of halogenated aromatics.
Synthetic Pathways :
Physicochemical Properties
- Hydrogen-Bonding Capacity: The thiourea core provides two H-bond donors (N–H), critical for protein-ligand interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
